molecular formula C25H32O4 B12528893 2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] CAS No. 745041-12-7

2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]

Cat. No.: B12528893
CAS No.: 745041-12-7
M. Wt: 396.5 g/mol
InChI Key: DEROSEHARTWMQS-UHFFFAOYSA-N
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Description

2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is an organic compound characterized by its unique structure, which includes two oxetane rings attached to a pentane backbone, with methoxyphenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] typically involves the reaction of 4-(4-methoxyphenyl)oxetan-2-one with 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the oxetane ring opens and subsequently reforms, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxetane rings can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of 4-formylphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] has several scientific research applications:

    Materials Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] involves its interaction with various molecular targets, depending on the specific application. In materials science, its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials. In organic synthesis, its reactivity allows for the formation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Pentane-1,5-diyl)bis[4-(4-hydroxyphenyl)oxetane]: Similar structure but with hydroxy groups instead of methoxy groups.

    2,2’-(Pentane-1,5-diyl)bis[4-(4-aminophenyl)oxetane]: Contains amino groups instead of methoxy groups.

    2,2’-(Pentane-1,5-diyl)bis[4-(4-chlorophenyl)oxetane]: Contains chloro groups instead of methoxy groups.

Uniqueness

2,2’-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in the design of materials with specific properties.

Properties

CAS No.

745041-12-7

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[5-[4-(4-methoxyphenyl)oxetan-2-yl]pentyl]oxetane

InChI

InChI=1S/C25H32O4/c1-26-20-12-8-18(9-13-20)24-16-22(28-24)6-4-3-5-7-23-17-25(29-23)19-10-14-21(27-2)15-11-19/h8-15,22-25H,3-7,16-17H2,1-2H3

InChI Key

DEROSEHARTWMQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(O2)CCCCCC3CC(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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